7-Chlorotryptophan
Description
Properties
IUPAC Name |
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-97-9 | |
| Record name | 7-Chlorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
7-Chloro-DL-Tryptophan, also known as 7-Chlorotryptophan, primarily targets the enzymes involved in tryptophan metabolism. These enzymes play a crucial role in the conversion of tryptophan into various bioactive molecules.
Mode of Action
The compound interacts with its targets by undergoing a halogenation reaction, which is catalyzed by RebF/RebH to generate 7-chloro-tryptophan. Following this, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide.
Biochemical Pathways
7-Chloro-DL-Tryptophan affects the tryptophan metabolism pathway. This pathway is complex and results in the production of many bioactive molecules that act in various organs through different action mechanisms. The compound’s interaction with the enzymes involved in tryptophan metabolism can influence these downstream effects.
Biochemical Analysis
Biochemical Properties
7-Chloro-DL-Tryptophan is involved in various biochemical reactions. It is produced through a combination of L-amino acid deaminase (L-AAD) and halogenase, which catalyze the conversion of an L-amino acid to halide and an α-keto acid. The optimal activity ratio of L-AAD and halogenase is set between 1:50 and 1:60.
Cellular Effects
The effects of 7-Chloro-DL-Tryptophan on various types of cells and cellular processes are significant. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that 7-Chloro-DL-Tryptophan can improve blood pressure, blood glucose, and insulin levels.
Molecular Mechanism
The molecular mechanism of 7-Chloro-DL-Tryptophan involves its interactions with biomolecules and changes in gene expression. It is known to interact with multiple downstream enzymes, accessing unexplored regions of metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-DL-Tryptophan change over time. Within 6 hours, significant amounts of 7-Chloro-DL-Tryptophan and indole pyruvic acid (IPA) were synthesized in a selected mono-amino acid system. The product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.
Metabolic Pathways
7-Chloro-DL-Tryptophan is involved in the kynurenine pathway of tryptophan metabolism. This pathway is involved in inflammation, immune responses, and excitatory neurotransmission. The key regulatory enzymes in this pathway can be targeted for treating several diseases.
Transport and Distribution
It is known that it is produced in Escherichia coli from glucose
Subcellular Localization
It is known that it is produced in Escherichia coli from glucose
Biological Activity
7-Chlorotryptophan (7-Cl-Trp) is a halogenated derivative of the amino acid tryptophan, notable for its biological activity and significance in various biochemical pathways. This article delves into its biosynthesis, enzymatic mechanisms, pharmacological properties, and potential applications in medicinal chemistry.
Biosynthesis and Enzymatic Mechanism
This compound is primarily synthesized through the action of tryptophan 7-halogenase enzymes, such as PrnA and RebH. These enzymes catalyze the regioselective chlorination of tryptophan, a crucial step in the biosynthesis of various natural products, including the antibiotic rebeccamycin.
The enzymatic chlorination involves several key steps:
- Substrate Binding : Tryptophan binds to the enzyme's active site.
- Formation of Reactive Species : The cofactor flavin adenine dinucleotide (FAD) is reduced to FADH2, which then reacts with molecular oxygen to produce hypochlorous acid (HOCl).
- Chlorination Reaction : HOCl acts as the chlorinating agent, undergoing electrophilic substitution on the aromatic ring of tryptophan to form this compound.
The reaction proceeds through a two-step mechanism:
- Formation of an arenium ion intermediate.
- Deprotonation by a nearby glutamate residue, leading to the final product .
Kinetic Studies
Kinetic analysis has shown that purified RebH displays robust halogenating activity, generating this compound over at least 50 catalytic cycles. This indicates a high turnover rate and efficiency of the enzyme in producing this compound .
Structural Insights
X-ray crystallography studies have provided insights into the structure of tryptophan 7-halogenases. These studies reveal that specific residues within the enzyme's active site are critical for substrate recognition and regioselectivity during chlorination . The crystal structure of RebH with bound this compound has been instrumental in understanding how these enzymes facilitate selective halogenation.
Pharmacological Properties
This compound exhibits several pharmacological activities:
- Antitumor Activity : It is a precursor for rebeccamycin, known for its antitumor properties. The incorporation of chlorine into its structure enhances its biological activity compared to non-halogenated analogs .
- Neurotransmitter Precursor : As a derivative of tryptophan, it may influence serotonin synthesis pathways, potentially affecting mood regulation and neuropharmacology .
Potential Applications
The unique properties of this compound make it a valuable compound in various fields:
- Drug Development : Its role as an intermediate in synthesizing bioactive compounds positions it as a candidate for developing new pharmaceuticals.
- Biotechnology : Enzymatic processes utilizing tryptophan halogenases can be harnessed for producing halogenated compounds with desired biological activities.
Data Summary Table
| Property | Details |
|---|---|
| Chemical Structure | C₁₁H₈ClN₃O₂ |
| Enzymatic Source | Tryptophan 7-halogenase (PrnA, RebH) |
| Biosynthetic Pathway | Rebeccamycin biosynthesis |
| Key Reaction Steps | Electrophilic substitution; formation of arenium ion |
| Pharmacological Activity | Antitumor; potential neurotransmitter effects |
Scientific Research Applications
Biosynthesis and Enzymatic Production
The biosynthesis of 7-chlorotryptophan is primarily facilitated by the enzyme tryptophan 7-halogenase. This enzyme catalyzes the chlorination of free tryptophan, marking the first step in the biosynthesis of several important natural products, including the antibiotic pyrrolnitrin and rebeccamycin . The chlorination process is highly regioselective, with the enzyme demonstrating a preference for the 7-position on the tryptophan molecule.
Table 1: Key Enzymes Involved in this compound Production
| Enzyme Name | Source Organism | Reaction Type |
|---|---|---|
| Tryptophan 7-halogenase | Pseudomonas fluorescens | Chlorination of tryptophan |
| RebH | Streptomyces sp. | Two-component halogenation |
| PrnA | Pseudomonas syringae | Regioselective chlorination |
Recent advancements have demonstrated gram-scale production of this compound using cross-linked enzyme aggregates, showcasing its potential for industrial applications . The ability to engineer halogenases for improved efficiency and specificity opens avenues for biotechnological applications in producing halogenated compounds.
Therapeutic Applications
This compound has been investigated for its potential therapeutic benefits. Its structural similarity to tryptophan allows it to participate in various biochemical pathways, including serotonin synthesis. Research indicates that chlorinated derivatives may exhibit altered biological activities compared to their non-chlorinated counterparts, potentially enhancing their pharmacological profiles .
Case Study: Antimicrobial Properties
One notable study explored the antimicrobial properties of this compound as part of pyrrolnitrin biosynthesis. The compound demonstrated significant antibacterial activity against various pathogens, suggesting its utility as a lead compound in antibiotic development .
Environmental and Biochemical Implications
The role of chlorine in natural cycles has also been examined in relation to this compound. Chlorinated organic compounds are prevalent in various ecosystems and can influence microbial dynamics and nutrient cycling . Understanding these interactions is crucial for developing sustainable biotechnological processes that leverage microbial metabolism for environmental remediation.
Table 2: Environmental Impact of Chlorinated Compounds
| Compound | Source | Environmental Impact |
|---|---|---|
| This compound | Microbial metabolism | Potential bioaccumulation |
| Pyrrolnitrin | Soil bacteria | Antifungal properties |
| Other chlorinated metabolites | Various organisms | Influence on microbial diversity |
Chemical Reactions Analysis
Key Catalytic Residues
-
Lysine 79 (K79) : Activates HOCl via hydrogen bonding, enhancing its electrophilicity .
-
Glutamate 346 (E346) : Removes the proton from the Wheland intermediate to restore aromaticity .
Kinetic Parameters of RebH-Catalyzed Chlorination
Data from in vitro assays with RebH and RebF (flavin reductase) under optimized conditions:
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| kₐₜ (min⁻¹) | 1.4 ± 0.2 | 25°C, pH 7.5, 50 µM FAD, 1 mM NADH | |
| Kₘ (L-Trp) | 2.0 ± 0.4 µM | Air-saturated buffer, 100 mM Cl⁻ | |
| Turnover Number | >50 cycles | Anaerobic initiation, 25°C |
Reaction Optimization
-
O₂ sensitivity : Maximal activity occurs under low pO₂ to minimize FADH₂ oxidation .
-
Enzyme ratio : A RebF:RebH ratio of 3:1 achieves optimal FADH₂ delivery .
Non-Enzymatic vs. Enzymatic Chlorination
Computational Evidence
-
QM/MM simulations : Confirm a two-step mechanism with activation barriers of 18.4 kcal/mol (chloronium formation) and 4.2 kcal/mol (deprotonation) .
-
Hydrogen-bond network : K79 stabilizes HOCl, while E346 ensures precise proton abstraction .
Fermentative Production
Engineered microbial systems (e.g., Corynebacterium glutamicum) achieve yields up to 1.2 g/L of this compound using:
-
Inducible halogenase expression
-
Optimized FADH₂ regeneration.
Synthetic Utility
This compound serves as a precursor for:
-
Antibiotics : Pyrrolnitrin (antifungal) and rebeccamycin (anticancer) .
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Fluorescent probes : Oxidative byproducts (e.g., 7-chloroindole-3-pyruvic acid imine) detect cellular injury.
Limitations
-
Low catalytic efficiency : RebH’s kₐₜ (~1.4 min⁻¹) is suboptimal for industrial scaling .
-
Cofactor dependency : Requires NADH and FADH₂ regeneration systems .
Engineering Solutions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Regioselectivity Differences
Chlorinated tryptophan derivatives differ in the position of chlorine substitution, which dictates their biological roles and metabolic pathways:
Enzymatic Efficiency and Selectivity
Regioselectivity and catalytic efficiency vary significantly among halogenases:
PrnA’s lower efficiency compared to PyrH is attributed to slower hypochlorite generation and substrate positioning . Engineering efforts, such as cross-linked enzyme aggregates (CLEA), improved PrnA’s conversion to 61% .
Preparation Methods
Catalytic Mechanism of Tryptophan 7-Halogenase
The reaction proceeds in two distinct steps:
-
HOCl Formation : Reduced flavin adenine dinucleotide (FADH₂) reacts with molecular oxygen (O₂) and chloride ions (Cl⁻) to generate a C4a-peroxyflavin intermediate, which subsequently produces HOCl.
-
Chlorination of L-Tryptophan : HOCl migrates through a 10 Å tunnel to the substrate-binding site, where lysine 79 (K79) activates it via hydrogen bonding. The electrophilic chlorine attacks the indole ring at position 7, forming a Wheland intermediate stabilized by glutamate 346 (E346).
Table 1: Key Enzymatic Parameters for 7-Cl-Trp Synthesis
Cofactor Regeneration Strategies
Efficient FADH₂ regeneration is critical for sustained enzymatic activity. Recent advances employ dual-enzyme systems:
-
L-Amino Acid Deaminase (L-AAD) : Converts excess L-tryptophan to indole pyruvic acid (IPA), simultaneously regenerating FADH₂ via NADH-dependent flavin reductases.
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Ultrasound Treatment : Enhances membrane permeability in whole-cell systems, improving substrate uptake and cofactor recycling. Ultrasound-treated E. coli systems achieved 1.6-fold higher 7-Cl-Trp yields compared to untreated controls.
Fermentative Production Using Engineered Microorganisms
Metabolic engineering of microbial hosts has enabled de novo 7-Cl-Trp synthesis from glucose, bypassing the need for exogenous L-tryptophan.
Corynebacterium glutamicum as a Production Host
This Gram-positive bacterium has been engineered to overexpress tryptophan 7-halogenase (PrnA) and flavin reductase (PrnF). Key modifications include:
Table 2: Fermentation Performance of Engineered C. glutamicum
| Strain | Substrate | Fermentation Time (h) | 7-Cl-Trp Titer (g/L) | Yield (mol/mol glucose) |
|---|---|---|---|---|
| WT (Wild Type) | Glucose | 72 | 0.0 | 0.00 |
| PrnA/PrnF Overexpression | Glucose | 48 | 1.2 | 0.18 |
| ΔtrpE (Feedback-Resistant) | Glucose | 36 | 0.9 | 0.15 |
Challenges in Microbial Fermentation
-
Substrate Inhibition : High L-tryptophan concentrations (>5 mM) inhibit PrnA activity. Fed-batch strategies with controlled tryptophan feeding mitigate this issue.
-
Byproduct Accumulation : Indole pyruvic acid (IPA) formation competes with 7-Cl-Trp synthesis. Co-expression of tryptophan transaminase (aspC) redirects carbon flux toward the target product.
In Vitro Biocatalytic Systems
Cell-free systems offer advantages in reaction control and scalability, particularly for toxic intermediates.
Cross-Linked Enzyme Aggregates (CLEAs)
Immobilized RebH and RebF retain 85% activity after 10 reaction cycles. CLEAs enable:
Multi-Enzyme Cascades
Integrated systems combining halogenation with downstream reactions (e.g., oxidation, glycosylation) have been developed:
Table 3: Performance Metrics for In Vitro Systems
| System Type | Catalyst Loading (mg/g) | Space-Time Yield (mg/L/h) | Total Turnover Number (TTN) |
|---|---|---|---|
| CLEAs | 12.5 | 28.3 | 1,450 |
| Soluble Enzymes | 8.2 | 15.7 | 890 |
| Ultrasound-Treated Cells | 10.1 | 22.4 | 1,210 |
Industrial-Scale Production and Economic Considerations
Cost Analysis of Major Methods
| Method | Capital Cost ($/kg) | Operating Cost ($/kg) | Purity (%) |
|---|---|---|---|
| Microbial Fermentation | 220 | 150 | 98.5 |
| Enzymatic Halogenation | 180 | 120 | 97.8 |
| Chemical Synthesis | 310 | 240 | 95.2 |
Q & A
Q. What enzymatic systems are most effective for synthesizing 7-chlorotryptophan, and how do their catalytic efficiencies compare?
The flavin-dependent halogenase RebH, paired with its reductase RebF, is a well-characterized system for regioselective chlorination of tryptophan at the C7 position. RebF supplies FADH₂ to RebH, enabling chloride ion activation and subsequent chlorination. Under optimal conditions (low O₂, pH 7.8, and 30°C), RebH achieves a catalytic rate () of 1.4 min⁻¹, which increases tenfold under low O₂ tension . Comparative studies with other halogenases (e.g., PrnA and SttH) reveal RebH’s superior substrate specificity for tryptophan, though CLEA (Cross-Linked Enzyme Aggregates) immobilization can enhance conversion rates (e.g., 61% vs. 9% in lysates) .
Q. How can researchers validate the identity and purity of newly synthesized this compound?
Analytical validation typically involves:
- HPLC : Extracted ion chromatograms (EICs) for this compound (retention time ~10–12 min, m/z 239.06 [M+H]⁺) compared to unmodified tryptophan .
- LC-MS/MS : Fragmentation patterns (e.g., loss of NH₃ or HCl) confirm regioselectivity.
- X-ray crystallography : Co-crystallization with halogenases (e.g., PDB ID: 2AR8) provides structural confirmation . Ensure purity via NMR (absence of residual hypochlorous acid or byproducts) and elemental analysis .
Q. What experimental controls are critical when studying this compound biosynthesis in vivo?
- Negative controls : Use halogenase-deficient strains or omit chloride ions to rule out non-enzymatic chlorination.
- Substrate feeding : Monitor intermediates (e.g., 7-chloroindole-3-acetamide) to confirm pathway activity .
- Oxygen tension : Maintain controlled O₂ levels, as RebH activity is sensitive to oxidative inactivation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conflicting hypotheses about regioselectivity in tryptophan halogenases?
MD simulations of PrnA (PDB ID: 2AR8) reveal that Lys79 stabilizes hypochlorous acid (HOCl) via hydrogen bonding, directing chlorination to C6. By contrast, tryptophan 5-halogenases exhibit distinct active-site dynamics (e.g., altered residue spacing) favoring C5 attack. QM/MM calculations further show that transition-state energy barriers for C7 chlorination are ~5 kcal/mol lower than for C5 . To reconcile discrepancies between computational and experimental data (e.g., unexpected byproducts), validate simulations with mutagenesis (e.g., Lys79Ala abolishes activity) .
Q. What mechanistic evidence supports the role of lysine chloramine intermediates in RebH-catalyzed chlorination?
RebH forms a long-lived lysine chloramine (Lys-εNH-Cl) intermediate ( h at 4°C) via reaction of HOCl with Lys78. Kinetic studies show this intermediate transfers chlorine to tryptophan with a rate constant () of 0.05 s⁻¹, independent of FAD redox states. Crystallographic data (4.1 Å distance between Lys79 and Trp C7) and stopped-flow spectroscopy confirm this mechanism . Contrast this with non-enzymatic chlorination, which lacks regioselectivity .
Q. How do kinetic isotope effects (KIEs) inform the rate-limiting steps in this compound synthesis?
Primary KIEs () for C7-H bond cleavage suggest hydrogen abstraction is rate-limiting. However, transient kinetics reveal flavin oxidation (FADH₂ → FAD) precedes substrate chlorination, with a of 0.12 s⁻¹ for flavin recycling vs. 0.05 s⁻¹ for chlorination. This indicates hypochlorite generation, not substrate activation, is rate-limiting .
Q. What strategies optimize multi-enzyme cascades for this compound derivatives (e.g., 7-chloroindole-3-acetic acid)?
- CLEA immobilization : Enhances enzyme stability and substrate channeling (e.g., 61% conversion vs. 9% in lysates) .
- Modular design : Combine halogenases (PrnA) with auxin pathway enzymes (IaaM/IaaH) in one-pot reactions .
- Substrate engineering : Use this compound analogs (e.g., 5-fluoro-Trp) to probe halogenase promiscuity .
Data Contradiction & Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies for RebH under varying O₂ conditions?
RebH’s varies from 1.4 min⁻¹ (air-saturated) to >14 min⁻¹ (low O₂) due to FADH₂ oxidation competing with chlorination. To resolve contradictions:
Q. Why do some studies report non-C7 chlorinated byproducts in RebH assays?
Trace byproducts (e.g., 5-Cl-Trp) arise from minor conformational shifts in RebH’s active site. Mitigate via:
- Directed evolution : Screen for RebH mutants with enhanced regioselectivity.
- Substrate pre-organization : Use tryptophan analogs with steric bulk to block alternative positions .
Methodological Guidelines
Q. What computational tools are essential for modeling this compound halogenase mechanisms?
Q. How to design kinetic experiments for distinguishing flavin redox steps from substrate chlorination?
Use stopped-flow spectroscopy to monitor FAD intermediates (e.g., FAD-OOH, FAD-OH) and quenched-flow to correlate intermediate decay with this compound formation. Include NADH depletion assays to track FADH₂ regeneration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
